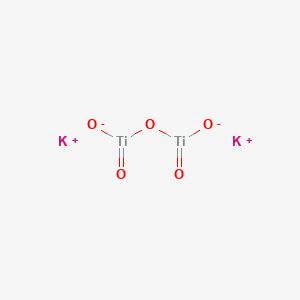

Potassium titanate (K2Ti2O5)

描述

Crystal Structure and Symmetry Analysis

K₂Ti₂O₅ crystallizes in a base-centered monoclinic structure with space group C2/m (No. 12) and lattice parameters a = 11.374 Å, b = 3.799 Å, c = 6.616 Å, and β = 100.1°. The unit cell contains 18 atoms, with titanium atoms occupying five-coordinate sites in distorted trigonal bipyramidal TiO₅ polyhedra (Figure 1). Potassium ions reside in two distinct sites: one at the 2a Wyckoff position (0,0,0) and others at 4i positions with fractional coordinates (x,0,z).

The structure comprises edge-sharing TiO₅ polyhedra forming infinite chains along the b-axis, interconnected by corner-sharing oxygen atoms. Potassium ions occupy interlayer spaces, stabilizing the layered framework through ionic interactions. First-principles calculations confirm the stability of this configuration, with Ti-O bond lengths ranging from 1.73–2.02 Å and K-O distances between 2.73–3.21 Å.

Table 1: Crystallographic parameters of K₂Ti₂O₅

| Parameter | Value | Source |

|---|---|---|

| Space group | C2/m | |

| a (Å) | 11.374 | |

| b (Å) | 3.799 | |

| c (Å) | 6.616 | |

| β (°) | 100.1 | |

| Ti coordination | 5 (TiO₅) | |

| K coordination | 8 (K-O) |

Spectroscopic Characterization

Raman spectroscopy reveals three primary modes at 517 cm⁻¹ (Ti-O stretching), 771 cm⁻¹ (bridging O-Ti-O vibrations), and 939 cm⁻¹ (non-bridging Ti-O bonds). The absence of peaks above 1000 cm⁻¹ confirms the lack of terminal Ti=O groups.

FTIR analysis shows characteristic absorption bands at 673 cm⁻¹ (CO₃²⁻ antisymmetric stretch) after CO₂ sorption, demonstrating the material's reactivity with acidic gases. Pristine K₂Ti₂O₅ exhibits bands at 1440 cm⁻¹ (K-O vibrations) and 1050 cm⁻¹ (Ti-O-Ti bridging modes).

XPS data indicate Ti 2p₃/₂ and Ti 2p₁/₂ binding energies at 458.5 eV and 464.3 eV, respectively, corresponding to Ti⁴⁺. The K 2p doublet appears at 293.0 eV (2p₁/₂) and 295.8 eV (2p₃/₂), while O 1s spectra show two components: lattice oxygen (529.8 eV) and adsorbed oxygen species (531.5 eV).

Comparative Structural Analysis

K₂Ti₂O₅ differs structurally from related potassium titanates:

- K₂Ti₆O₁₃ : Adopts a tunnel structure (space group C2/m) with larger lattice parameters (a = 15.582 Å, c = 9.112 Å). Titanium occupies six-coordinate sites in edge-sharing TiO₆ octahedra.

- K₂Ti₄O₉ : Features a layered structure with alternating TiO₆ octahedral sheets and potassium interlayers. Exhibits higher thermal stability (up to 1180°C) compared to K₂Ti₂O₅.

Structural transformations occur under specific conditions:

- Heating K₂Ti₂O₅ above 700°C induces conversion to K₂Ti₆O₁₃ via potassium loss.

- CO₂ sorption at 750°C triggers reversible transformation to K₂Ti₄O₉ through topotactic reactions.

Defect Chemistry and Non-Stoichiometric Variants

K₂Ti₂O₅ exhibits two primary defect types:

- Oxygen vacancies : Created via reduction treatments, enhancing electronic conductivity (σ = 10⁻³ S/cm at 700°C). Vacancy concentrations up to 5% are achievable without structural collapse.

- Non-stoichiometric compositions : K₂₋ₓTi₂O₅ forms through controlled potassium deintercalation, maintaining the monoclinic framework for x < 0.5.

Table 2: Defect properties of modified K₂Ti₂O₅

属性

CAS 编号 |

12056-46-1 |

|---|---|

分子式 |

H3NaO2 |

同义词 |

DIPOTASSIUMDITITANIUMOXIDE |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Compositional Differences

Thermal Stability and Phase Transitions

- K₂Ti₂O₅ : Stable up to 750°C; converts to K₂Ti₄O₉ during CO₂ sorption cycles . Decomposes to TiO₂(B) upon proton exchange and calcination .

- K₂Ti₄O₉ : Retains structure up to 900°C; hydrolyzes to K₂Ti₈O₁₇ and H₂Ti₈O₁₇ .

- Al₂TiO₅ : Decomposes to Al₂O₃ and TiO₂ (rutile) above 750°C .

Catalytic Performance

Notable Findings:

- K₂Ti₂O₅ exhibits a CO₂ capture capacity of 7.2 wt% at 750°C, outperforming many high-temperature adsorbents .

- Doping K₂Ti₂O₅ with Li⁺ enhances catalytic activity due to improved lattice oxygen mobility .

- Al₂TiO₅’s low thermal conductivity (1.5 W/m·K) makes it ideal for insulating components in automotive systems .

准备方法

Titanium Metal Oxidation

A mixture of Ti powder and 20–25 mol/kg KOH is sealed in an autoclave and heated at 150–200°C for 2 hours. The reaction proceeds as:

Hydrated K₂Ti₂O₅ forms as platelet crystals, which are dehydrated at 800°C to anhydrous K₂Ti₂O₅. This route achieves high crystallinity but requires costly autoclave equipment.

TiO₂ Hydrothermal Treatment

Refluxing TiO₂ nanoparticles in 10 M KOH with H₂O₂ at 100°C for 24 hours produces K₂Ti₂O₅ nanofibers. Hydrogen peroxide acts as an oxidant, accelerating titanate formation. The product exhibits a surface area of 225 m²/g and enhanced reactivity for subsequent modifications.

Hydrothermal Oxidation with Urea: Facet-Controlled Synthesis

Recent advances utilize urea as a green alternative to HF for exposing reactive (001) facets. Steam-treated K₂Ti₂O₅ (denoted 2TiH-mP) reacts with 0.5 M urea at 200°C for 24 hours, yielding TiO₂ with 47% (001) facet exposure. Comparative studies show untreated K₂Ti₂O₅ (2TiH) under identical conditions achieves only 27% facet exposure. The mechanism involves urea decomposition into NH₃ and CO₂, which etch specific crystal planes. This method reduces hazardous waste but necessitates post-synthetic separation of K₂Ti₂O₅ intermediates.

Comparative Analysis of Synthesis Routes

Table 1: Synthesis Conditions and Product Properties

| Method | Temperature (°C) | Time (h) | Surface Area (m²/g) | Phase Purity |

|---|---|---|---|---|

| Peroxo Decomposition | 770 | 10 | 15–25 | High |

| Solid-State Calcination | 820–900 | 0.5–24 | 5–20 | Moderate to High |

| Hydrothermal (Ti) | 150–200 | 2 | 50–100 | High (after calcination) |

| Hydrothermal (TiO₂) | 100 | 24 | 225 | Moderate |

| Urea-Assisted | 200 | 24 | 180–250 | High |

Table 2: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Peroxo | High purity, no flux | Long synthesis time |

| Solid-State | Scalability, low cost | Irregular morphology |

| Hydrothermal (Ti) | High crystallinity | High equipment cost |

| Hydrothermal (TiO₂) | High surface area | Requires post-washing |

| Urea-Assisted | Eco-friendly, facet control | Complex multi-step process |

常见问题

Q. Key Parameters :

- Cation radius : Larger interlayer cations (e.g., K⁺ vs. Na⁺) promote anisotropic growth, yielding fibrous or ribbon-like morphologies .

- Temperature : Higher calcination temperatures (>800°C) stabilize layered structures, while hydrothermal conditions (180°C) enable ion-exchangeable intermediates .

Basic Question: How does the crystal structure of K₂Ti₂O₅ influence its functional properties?

Methodological Answer:

K₂Ti₂O₅ features a layered structure with (Ti₂O₅)²⁻ sheets separated by K⁺ ions. Titanium adopts fivefold coordination, creating distorted octahedra that enhance structural flexibility . This arrangement:

- Facilitates ion exchange : K⁺ can be replaced with H⁺ or other cations, enabling applications in selective ion adsorption .

- Supports composite formation : Layered gaps allow intercalation of organic/inorganic species, improving photocatalytic activity (e.g., bandgap reduction to 2.64 eV via peroxo-functionalization) .

Advanced Question: How can K₂Ti₂O₅ be optimized for visible-light photocatalysis?

Methodological Answer:

Strategies include:

- Peroxo-functionalization : Introducing peroxo-titanium groups during synthesis reduces the bandgap (2.64 eV vs. ~3.2 eV for pure TiO₂), enabling visible-light absorption .

- Morphological control : Nanoribbons (aspect ratio >20) increase surface-active sites, enhancing dye decolorization efficiency by ~40% under visible light .

- Hybrid structures : Decorating K₂Ti₂O₅ with Pt or graphene oxide improves charge separation and catalytic stability in formaldehyde oxidation .

Q. Experimental Validation :

- UV-Vis spectroscopy to confirm bandgap reduction.

- Photodegradation assays (e.g., methylene blue decolorization) under controlled light conditions .

Advanced Question: What mechanisms underlie K₂Ti₂O₅’s ion-exchange selectivity for potassium in complex environments?

Methodological Answer:

K₂Ti₂O₅ exhibits high K⁺ selectivity due to:

Q. Methodology :

- Batch adsorption experiments with mixed alkali metal solutions.

- ICP-MS analysis to quantify ion uptake and selectivity coefficients .

Advanced Question: Can K₂Ti₂O₅-based hybrids promote dual osteogenic and neural differentiation in biomedical applications?

Methodological Answer:

K₂Ti₆O₁₃-TiO₂ hybrid nanorod arrays demonstrate:

- Controlled K⁺ release : Sustained release (15.1 μg/mL after 7 days) elevates extracellular K⁺, stimulating neural stem cell (NSC) differentiation via membrane potential modulation .

- Osteoinduction : Nanotopography enhances mesenchymal stem cell (MSC) adhesion and osteogenic marker expression (e.g., Runx2, ALP) .

Q. Experimental Design :

- In vitro assays : NSC differentiation tracked via β-III tubulin immunofluorescence; MSC osteogenesis assessed via Alizarin Red staining .

- In vivo models : Minipig trials validate bone-implant integration and nerve regeneration .

Advanced Question: How can researchers reconcile contradictory findings on K₂Ti₂O₅’s morphology and phase purity across synthesis methods?

Methodological Answer:

Contradictions arise from:

Q. Resolution Strategies :

- Thermodynamic modeling : Use HSC Chemistry software to predict phase stability (e.g., ∆G <0 for K₂Ti₂O₅ above 800°C) .

- Characterization : Combine XRD, TEM, and BET to correlate synthesis conditions with structure-property outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。